molecular formula C11H14N2O2 B13029176 (r)-Methyl 6-(pyrrolidin-2-yl)picolinate

(r)-Methyl 6-(pyrrolidin-2-yl)picolinate

Cat. No.: B13029176
M. Wt: 206.24 g/mol
InChI Key: LOBZZYSCWDRFNT-MRVPVSSYSA-N
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Description

(R)-Methyl 6-(Pyrrolidin-2-yl)picolinate (CAS 1213440-47-1) is a chiral picolinate derivative of interest in medicinal chemistry and pharmaceutical research. This compound features a stereospecific pyrrolidine moiety, a privileged structure in drug discovery that is frequently employed in the synthesis of bioactive molecules and complex ligands . The picolinate core is a versatile scaffold, and analogous pyridine derivatives have been investigated for their potential as antagonists for targets such as retinol-binding protein 4 (RBP4) for age-related macular degeneration, and as complement factor B inhibitors . The specific (R)-enantiomer offers a distinct spatial orientation for interacting with chiral biological targets, which is critical for optimizing binding affinity and selectivity. Researchers can utilize this compound as a key synthetic intermediate or building block for the development of novel therapeutic agents. The product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 6-[(2R)-pyrrolidin-2-yl]pyridine-2-carboxylate

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)10-5-2-4-9(13-10)8-6-3-7-12-8/h2,4-5,8,12H,3,6-7H2,1H3/t8-/m1/s1

InChI Key

LOBZZYSCWDRFNT-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)C1=CC=CC(=N1)[C@H]2CCCN2

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C2CCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 6-(pyrrolidin-2-yl)picolinate typically involves the reaction of pyrrolidine with methyl 6-chloropicolinate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of ®-Methyl 6-(pyrrolidin-2-yl)picolinate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 6-(pyrrolidin-2-yl)picolinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with functional groups like carboxylic acids.

    Reduction: Formation of reduced derivatives with simpler functional groups.

    Substitution: Formation of substituted derivatives with modified pyrrolidine rings.

Scientific Research Applications

Chemistry

In chemistry, ®-Methyl 6-(pyrrolidin-2-yl)picolinate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, ®-Methyl 6-(pyrrolidin-2-yl)picolinate is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the production of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of ®-Methyl 6-(pyrrolidin-2-yl)picolinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrrolidine ring and picolinate moiety contribute to its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Research Implications and Gaps

While structural analogs provide a foundation for understanding this compound, direct experimental data on its synthesis, stability, and bioactivity are sparse. Further studies should prioritize:

  • Stereochemical Analysis : Impact of R-configuration on target binding.
  • Solubility and LogP: Comparative studies with halogenated/amino analogs.
  • Biological Screening : Kinase inhibition or antimicrobial activity assays.

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